5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid
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Overview
Description
5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.09 g/mol . It is also known by its IUPAC name, 5-bromo-2-isopropoxynicotinic acid . This compound is a derivative of nicotinic acid and features a bromine atom at the 5-position and an isopropoxy group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid typically involves the bromination of 2-propan-2-yloxypyridine-3-carboxylic acid. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Esterification: Ester compounds.
Scientific Research Applications
5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridine-3-carboxylic acid
- 5-Bromo-2-ethoxypyridine-3-carboxylic acid
- 5-Bromo-2-butoxypyridine-3-carboxylic acid
Uniqueness
5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the isopropoxy group at the 2-position provides distinct steric and electronic properties compared to other alkoxy-substituted derivatives .
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKMOGBAQUNOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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